2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a piperidine ring fused to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 1-phenylpiperidin-4-one with indene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperidin-4-one: A precursor in the synthesis of 2-(1-Phenylpiperidin-4-ylidene)-1H-indene-1,3(2H)-dione.
Indene-1,3-dione: Another precursor used in the synthesis.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Uniqueness
This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
179808-84-5 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(1-phenylpiperidin-4-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C20H17NO2/c22-19-16-8-4-5-9-17(16)20(23)18(19)14-10-12-21(13-11-14)15-6-2-1-3-7-15/h1-9H,10-13H2 |
InChI Key |
JBVSHACSJMLYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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